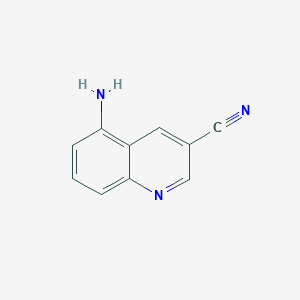

5-Aminoquinoline-3-carbonitrile

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a fused bicyclic heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry and materials science. researchgate.netfrontiersin.orgijpsjournal.com Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govbohrium.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired biological or material characteristics. frontiersin.org The development of efficient and regioselective methods for synthesizing functionalized quinolines is a continuous area of research. researchgate.net

Significance of Aminoquinoline-Carbonitrile Scaffolds in Modern Organic Synthesis and Functional Materials

The presence of both an amino and a carbonitrile (cyano) group on the quinoline framework in compounds like 5-aminoquinoline-3-carbonitrile offers a rich platform for chemical transformations. The amino group can act as a nucleophile or be converted into other functional groups, while the nitrile group can participate in various cycloaddition and condensation reactions. This dual functionality makes aminoquinoline-carbonitrile scaffolds highly sought-after building blocks for the construction of fused heterocyclic systems and complex molecular architectures. researchgate.netbohrium.com

These scaffolds are particularly valuable in the synthesis of pyrimido[4,5-b]quinolines, which are of interest for their potential biological activities. nih.govmdpi.com The reactivity of the amino and cyano groups allows for the formation of a new pyrimidine (B1678525) ring fused to the quinoline core. Furthermore, the unique electronic properties imparted by the amino and cyano substituents can be harnessed in the design of functional materials, such as those with specific optical or electronic characteristics.

Overview of Key Research Avenues for this compound and its Analogs

Research involving this compound and its analogs is actively exploring several promising directions:

Synthesis of Novel Heterocyclic Systems: A primary focus is the use of this compound as a synthon for creating more elaborate fused heterocyclic compounds. bohrium.comnih.govmdpi.com This involves investigating its reactivity with various reagents to construct new ring systems with potential pharmacological applications.

Medicinal Chemistry: Given the established biological importance of quinoline derivatives, researchers are investigating the potential of this compound and its derivatives as therapeutic agents. nih.govbohrium.comresearchgate.net This includes screening for activities such as anticancer and antimicrobial effects.

Materials Science: The development of novel functional materials based on the aminoquinoline-carbonitrile scaffold is another key area. The inherent electronic and photophysical properties of these compounds make them candidates for applications in areas like organic electronics and sensor technology.

Below is a table summarizing key data for this compound:

| Property | Value |

| Molecular Formula | C10H7N3 |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C=C(C=N2)C#N |

| InChI | InChI=1S/C10H7N3/c11-8-4-1-3-7-9(8)5-6(2-12)10-13-7/h1,3-5,10H,11H2 |

| InChIKey | Not readily available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-4-8-9(12)2-1-3-10(8)13-6-7/h1-4,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJXPAVLKCUEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthesis Pathways

Established Synthetic Routes for Aminoquinoline-3-carbonitriles

Traditional methods for constructing the aminoquinoline-3-carbonitrile framework have been well-documented, providing reliable access to this important chemical scaffold.

Cyclocondensation reactions, particularly three-component reactions, are a cornerstone for synthesizing quinoline-3-carbonitrile derivatives. researchgate.net These one-pot syntheses typically involve the reaction of an aldehyde, an amine (like aniline), and a compound with an active methylene (B1212753) group (like malononitrile). researchgate.net The reaction proceeds through a series of condensation and cyclization steps to form the final quinoline (B57606) ring system. Modified dealuminated mesolite has been shown to be an efficient and reusable heterogeneous catalyst for this transformation, offering advantages such as mild reaction conditions and simple work-up procedures. researchgate.net The general approach provides a versatile route to various substituted quinoline derivatives by simply altering the starting components. bohrium.comrsc.org

Table 1: Examples of Cyclocondensation Reactions for Quinoline-Carbonitrile Synthesis

| Aldehyde | Amine | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline (B41778) | Malononitrile (B47326) | Modified dealuminated mesolite | 2-Amino-4-phenylquinoline-3-carbonitrile | researchgate.net |

| Substituted Benzaldehydes | Substituted Anilines | Malononitrile | Various | Substituted 2-Amino-4-arylquinoline-3-carbonitriles | bohrium.com |

This table is interactive and can be sorted by column headers.

The Mannich reaction is a powerful three-component organic reaction used for the aminoalkylation of an acidic proton located in the alpha position of a carbonyl group. wikipedia.org In the context of quinoline synthesis, a Mannich-type reaction is employed to produce 2-amino-4-arylquinoline-3-carbonitriles. researchgate.netafricanjournalofbiomedicalresearch.com This one-pot synthesis combines an aromatic amine, an aromatic aldehyde, and malononitrile. researchgate.netafricanjournalofbiomedicalresearch.comresearchgate.net The reaction mechanism begins with the formation of a Schiff base from the amine and aldehyde, which then acts as an electrophile for the enol form of the active methylene compound, leading to the final product after cyclization. wikipedia.org Various catalysts, including ammonium (B1175870) chloride and L-proline, have been utilized to promote this reaction under different conditions, including reflux in ethanol (B145695) or microwave irradiation in water. researchgate.netafricanjournalofbiomedicalresearch.comsciforum.net

Table 2: Mannich-Type Reactions for 2-Amino-4-arylquinoline-3-carbonitriles Synthesis

| Aromatic Amine | Aromatic Aldehyde | Active Methylene Compound | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Malononitrile | Ammonium chloride (10 mol%), Ethanol, 80°C | 2-Amino-4-phenylquinoline-3-carbonitrile | 92% | researchgate.netafricanjournalofbiomedicalresearch.com |

| Substituted Anilines | Substituted Aldehydes | Malononitrile | L-proline, Neat water, Microwave | Substituted 2-Amino-4-arylquinoline-3-carbonitriles | High | sciforum.net |

This table is interactive and can be sorted by column headers.

Reductive cyclization offers a robust strategy for the synthesis of 2-aminoquinoline (B145021) derivatives. This method typically involves the intramolecular cyclization of a precursor containing both a nitro group and a cyano group. clockss.orgrsc.org Reagents such as zinc in acetic acid (Zn/AcOH) or low-valent titanium (generated from TiCl₄/Zn) are effective in mediating this transformation. clockss.orgrsc.org The reaction proceeds by the reduction of the nitro group to an amino group, which then undergoes an intramolecular nucleophilic attack on the cyano group, leading to the formation of the quinoline ring. clockss.org This one-pot protocol is valued for its efficiency and applicability to a range of substrates. clockss.orgresearchgate.net Samarium diiodide (SmI₂) has also been shown to promote a novel intramolecular reductive cyclization of arylmethylidenemalononitriles to yield 2-aminoquinoline derivatives. psu.edu

Table 3: Reductive Cyclization for 2-Aminoquinoline Synthesis

| Substrate | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | Zn/AcOH | N/A | Isopropyl 2-aminoquinoline-3-carboxylate | Good | clockss.org |

| Nitrocyano olefins | TiCl₄/Zn | N/A | 2-Aminoquinoline-3-carboxylic acid derivatives | Good | rsc.org |

| (2-Nitrobenzylidene)malononitrile | SmI₂ | THF | 2-Aminoquinoline-3-carbonitrile (B177327) | N/A | psu.edu |

This table is interactive and can be sorted by column headers.

The Thorpe-Ziegler cyclization is an intramolecular condensation of dinitriles, which, when applied to appropriately substituted precursors, can effectively generate 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds. researchgate.net This method involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile to form 2-(cyanoethylamino)benzonitrile analogs. researchgate.netresearchgate.net These intermediates then undergo an intramolecular cyclization upon treatment with a strong base, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures to yield the desired 4-aminoquinoline-3-carbonitriles. researchgate.netresearchgate.net This approach is valuable for producing quinolines with an amino group at the C4 position, which are attractive building blocks for more complex polycyclic systems. researchgate.net The reaction has also been utilized in the synthesis of tacrine (B349632) analogues, where β,β-enaminonitriles are converted to 3-aminopyrrole derivatives through a Thorpe-Ziegler cyclization as a key step. jst.go.jp

Table 4: Thorpe-Ziegler Cyclization for 4-Aminoquinoline-3-carbonitrile Synthesis

| Starting Material | Reagents | Intermediate | Base for Cyclization | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted anthranilonitriles | 3-bromopropanenitrile, t-BuOK | 2-(cyanoethylamino)benzonitrile analogs | t-BuLi | Substituted 4-aminoquinoline-3-carbonitriles | Moderate | researchgate.netresearchgate.net |

| β,β-enaminonitriles | Chloroacetonitrile | N/A | Base | 3-Aminopyrrole derivatives | N/A | jst.go.jp |

This table is interactive and can be sorted by column headers.

Modern and Sustainable Synthetic Approaches

In recent years, a significant shift towards green and sustainable chemistry has influenced the synthesis of quinoline derivatives. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

The principles of green chemistry have been successfully applied to the synthesis of aminoquinoline-3-carbonitriles. sci-hub.se One-pot, multi-component reactions are inherently efficient, and their environmental footprint can be further reduced by using benign solvents like water or employing catalyst-free conditions. researchgate.netafricanjournalofbiomedicalresearch.comsciforum.netroyalsocietypublishing.org For instance, the L-proline-catalyzed three-component reaction of anilines, aldehydes, and malononitrile can be performed in water, offering a green and efficient route to 2-amino-4-arylquinoline-3-carbonitriles. sciforum.netsci-hub.se Microwave-assisted synthesis has also emerged as a powerful tool, significantly shortening reaction times and often improving yields compared to conventional heating. sciforum.netrsc.org Furthermore, some protocols have been developed that proceed efficiently without any catalyst, relying on the inherent reactivity of the starting materials under specific conditions, such as grinding at room temperature or heating in a water-dichloromethane system. royalsocietypublishing.orgacs.org These methods represent a move towards more sustainable and economical chemical manufacturing. researchgate.net

Table 5: Examples of Green and Catalyst-Free Syntheses

| Reactants | Conditions | Key Feature | Product | Reference |

|---|---|---|---|---|

| Anilines, Aldehydes, Malononitrile | L-proline, Neat water, Microwave | Green solvent, Microwave-assisted | 2-Amino-4-arylquinoline-3-carbonitriles | sciforum.net |

| Aromatic amines, Aldehydes, Malononitrile | Ammonium chloride, Ethanol, 80°C | Eco-friendly catalyst | 2-Amino-4-arylquinoline-3-carbonitriles | researchgate.netafricanjournalofbiomedicalresearch.com |

| 2-Fluoro-5-nitrobenzaldehyde, Heterocyclic ketene (B1206846) aminal | Grinding, Room Temperature | Catalyst-free, Solvent-free | 1,3-Diazaheterocycle-fused [1,2-a]quinoline | acs.org |

| Aniline, Benzaldehyde derivative | H₂O/CH₂Cl₂ | Catalyst-free, Room Temperature | Imine product | royalsocietypublishing.org |

This table is interactive and can be sorted by column headers.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its significant advantages, such as dramatically reduced reaction times, improved yields, and enhanced purity of products. sciforum.netnih.gov This technology utilizes microwave energy to heat reactions directly and efficiently, often leading to different outcomes compared to conventional heating methods. rsc.org

The application of microwave irradiation is particularly effective for the synthesis of quinoline-3-carbonitrile derivatives. One-pot reactions combining aromatic aldehydes, anilines, and activated nitriles are frequently employed. For instance, a green chemistry approach involves reacting anilines, aldehydes, and malononitrile in water with L-proline as a catalyst under microwave irradiation (200 W) for just 30 seconds at 90°C, yielding 2-amino-4-arylquinoline-3-carbonitriles in high yields (up to 99%). sciforum.net

Various catalysts have been successfully used in microwave-assisted syntheses. An engineered nanocomposite of N-doped graphene quantum dots on cobalt ferrite (B1171679) (N-GQDs/CoFe2O4) serves as a highly efficient and reusable magnetic nanocatalyst. rsc.orgthieme-connect.com This catalyst facilitates a three-component reaction of anilines, benzaldehydes, and methyl 2-cyanoacetate in ethanol under microwave irradiation, producing quinoline-3-carbonitrile derivatives in 83–96% yields within 60–90 seconds. rsc.orgthieme-connect.com Another approach uses a TiO2 nanopowder catalyst under solvent-free microwave conditions for the synthesis of quinoline/benzo[h]quinoline-3-carbonitriles. researchgate.net

The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of hybrid heterocyclic systems. For example, dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment can be synthesized via a one-pot, three-component reaction in DMF under microwave irradiation, with reaction times as short as 8 minutes. acs.orgrsc.org

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Aldehyde, Malononitrile | (L)-proline, Water, 200W, 90°C | 2-Amino-4-arylquinoline-3-carbonitrile | 30 sec | Up to 99% | sciforum.net |

| Aniline, Benzaldehyde, Methyl 2-cyanoacetate | N-GQDs/CoFe2O4, EtOH, MW | Quinoline-3-carbonitrile derivative | 60-90 sec | 83-96% | rsc.orgthieme-connect.com |

| Aromatic Aldehyde, Amine, Carbonyl Compound | TiO2 nanopowder, Solvent-free, MW | Quinoline/Benzo[h]quinoline-3-carbonitrile | Not specified | Not specified | researchgate.net |

| Formyl-quinoline, Primary heterocyclic amine, Cyclic 1,3-diketone | DMF, MW, 130-150°C | Dihydropyridopyrimidine/Dihydropyrazolopyridine with quinoline | 8 min | 68-82% | acs.orgrsc.org |

Multicomponent Reaction (MCR) Strategies for Quinoline-Carbonitriles

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency and atom economy, allowing the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net This strategy is particularly well-suited for generating the molecular diversity needed in medicinal chemistry and materials science. rsc.orgresearchgate.net Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org

A common MCR for quinoline-3-carbonitriles is the Friedländer annulation, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles can be achieved by reacting anilines, aldehydes, and malononitrile. sciforum.net Similarly, new quinoline-3-carbonitrile derivatives have been synthesized via a one-pot MCR of an aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium acetate (B1210297). nih.gov

The synthesis of benzo[h]quinoline-3-carbonitrile derivatives has been accomplished through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium acetate and catalytic acetic acid. mdpi.com This approach offers improved yields and shorter reaction times compared to previous methods. mdpi.com MCRs also provide a pathway to complex fused heterocyclic systems. For example, pyrazolo[3,4-b]quinoline derivatives can be synthesized in excellent yields (91-98%) through a microwave-assisted MCR of aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole. rsc.orgrsc.org

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Ethyl cyanoacetate, 6-Methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, Ammonium acetate | One-pot reaction | Quinoline-3-carbonitrile derivative | Not specified | nih.gov |

| Aromatic aldehyde, Malononitrile, 1-Tetralone, Ammonium acetate | Acetic acid (catalytic), Toluene, Reflux | Methoxybenzo[h]quinoline-3-carbonitrile | High | mdpi.com |

| Aryl aldehyde, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Aqueous EtOH, MW, 50°C | Pyrazolo[3,4-b]quinoline derivative | 91-98% | rsc.orgrsc.org |

| Salicylaldehydes, Malononitrile, 4-Hydroxy-1-methylquinolin-2(1H)-one | AcONa, EtOH | 2-Amino-4-(2-hydroxyaryl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 85-98% | researchgate.net |

Synthesis of Functionalized 5-Aminoquinoline-3-carbonitrile Derivatives and Precursors

The synthesis of specific functionalized quinolines, such as those with an amino group at the C-5 position, often requires tailored strategies and the preparation of key precursors. While direct synthetic routes to this compound are not extensively documented in the provided literature, methods for synthesizing related structures and precursors offer valuable insights.

One approach involves using 5-aminoquinoline (B19350) itself as a starting material. For instance, in a multicomponent reaction to form complex tetrahydroacridinones, 5-aminoquinoline can be reacted with Michael adducts derived from aldehydes and 5,5-dimethylcyclohexane-1,3-dione. acs.org This demonstrates the utility of the 5-aminoquinoline core as a building block for more complex heterocyclic systems. acs.org

Another strategy involves the synthesis and cyclization of specialized precursors. For example, 3-alkyl(aryl)-5-amino-1,2,3-triazole-4-carbonitriles can serve as precursors for novel 1,2,3-triazolo[4,5-b]aminoquinolines through a [4+2] cyclization reaction with cycloalkanones. nih.gov Similarly, 5-aminopyrazole-4-carbonitriles are used as precursors in a Friedländer-type reaction with dimedone to produce 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-ones. researchgate.net

The synthesis of quinoline-3-carbonitriles bearing amino groups at various positions can also be achieved via intermediate compounds like azido- or tetrazolo-quinolines. scilit.com These intermediates can then be converted to the desired aminoquinolines. scilit.com Furthermore, 2-aminoquinoline-3-carbonitriles are key precursors for synthesizing fused pyrimido[4,5-b]quinolines through reactions with reagents like formamide (B127407) or phenyl isothiocyanate. rsc.org The synthesis of quinolin-5-ylamine derivatives through the reaction of quinolin-5-ylamine with various aldehydes and ketones provides another route to functionalized structures. researchgate.net

These examples highlight that the synthesis of functionalized this compound derivatives often relies on either building upon the 5-aminoquinoline core or constructing the quinoline ring from a precursor that already contains a nitrogen-based functional group destined to become the 5-amino substituent.

Reactivity, Chemical Transformations, and Derivatization Strategies

Chemical Reactivity of the Amino and Nitrile Functional Groups

The amino group of the quinoline (B57606) system is a potent nucleophile and can readily participate in substitution reactions. While specific examples for the 5-amino-3-carbonitrile isomer are not extensively detailed, the reactivity of analogous aminoquinolines is well-documented. For instance, the amino group can attack electrophilic centers, initiating a variety of transformations. sapub.org The chloro functionality at the 2-position of related quinoline-3-carbonitrile systems has been shown to be labile towards nucleophilic substitution, such as with sodium azide, leading to fused tetrazole rings. sapub.org

The quinoline ring itself is subject to electrophilic substitution. The amino group is a strong activating group, directing electrophilic attack to the benzene (B151609) ring portion of the scaffold. arsdcollege.ac.in In isoquinoline (B145761), a related heterocycle, electrophilic substitution occurs primarily at the C-5 and C-8 positions. arsdcollege.ac.in For quinoline, electrophilic attack generally favors the benzene ring, with substitution occurring at the 8-position, though other isomers can form depending on conditions. arsdcollege.ac.in The 8-aminoquinoline (B160924) moiety is a widely used bidentate directing group in transition metal-catalyzed C-H bond functionalization, highlighting the coordinating ability of the nitrogen atoms. wordpress.comchemrxiv.org

Acylation and alkylation reactions primarily target the nucleophilic 5-amino group. These processes are fundamental for introducing a variety of substituents and for creating intermediates for further transformations.

Acylation: The amino group can be readily acylated using agents like acetyl chloride or acetic anhydride. In studies on the related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638), acylation with acetyl chloride leads not to a simple amide but proceeds through intermediates to form a cyclized pyrimido[4,5-b]quinolin-4-(3H)one derivative. nih.govscispace.com This demonstrates the tendency of acylated intermediates to undergo subsequent intramolecular reactions.

Alkylation: The alkylation of aminoquinolines can be complex. While the amino group is a target, alkylation can also occur at the ring nitrogen (quaternization). researchgate.net For instance, methylation of 8-aminoquinoline-3-carboxylic acid derivatives with methyl iodide has been shown to yield the 8-dimethylamino derivative rather than undergoing N-1 alkylation of the quinoline ring. researchgate.net In contrast, 5-amino substituted derivatives have been successfully quaternized to form 1-substituted-1,5-dihydroquinoline-5-iminium salts. researchgate.net More advanced, metal-catalyzed methods have been developed for the highly regioselective C2-alkylation of 8-aminoquinolines. rsc.org A convenient method for the mono-N-alkylation of anthranilonitriles, precursors to aminoquinolines, has been developed using 3-bromopropanenitrile and t-BuOK, which could be adapted for 5-aminoquinoline-3-carbonitrile. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions of Aminoquinoline Scaffolds

| Reactant | Reagent(s)/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Acetyl chloride | 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-(3H)one | nih.gov |

| 8-Aminoquinoline-3-carboxylic acid derivative | Methyl iodide | 8-Dimethylamino derivative | researchgate.net |

| 5-Aminoquinoline-3-carboxylic acid derivative | Alkylating agents | 1-Substituted-1,5-dihydroquinoline-5-iminium salt | researchgate.net |

| 8-Aminoquinolines | Secondary/Tertiary alkyl carboxylic acids, Cu(OAc)₂, K₂S₂O₈ | C2-alkyl 8-aminoquinoline | rsc.org |

Cyclization and Annulation Reactions

The juxtaposition of the amino and nitrile groups makes this compound an excellent precursor for building fused heterocyclic systems through cyclization and annulation reactions. These transformations are key to synthesizing complex polycyclic molecules with potential biological activities.

Pyrimido[4,5-b]quinolines: This class of compounds is frequently synthesized from aminoquinoline-3-carbonitrile precursors. The general strategy involves reacting the starting material with a one- or two-carbon synthon, which first reacts with the amino group, followed by an intramolecular cyclization involving the nitrile group. For example, refluxing 2-aminoquinoline-3-carbonitrile (B177327) derivatives with formamide (B127407) or formic acid leads to the formation of the pyrimidine (B1678525) ring, yielding pyrimido[4,5-b]quinolines. nih.govscispace.comnih.govijpsr.com Similarly, reaction with urea (B33335) or thiourea (B124793) in the presence of a base like sodium ethoxide affords 4-amino-pyrimido[4,5-b]quinoline-2(1H)-one/thione derivatives. nih.govmdpi.com

Spiro-oxazino-quinolines: Spirocyclic systems can also be accessed from aminoquinoline precursors. A convenient route to synthesize novel spiro-oxazino-quinoline derivatives in good yields has been developed starting from 2-aminoquinoline-3-carbonitrile and various cyclic ketones. nih.govresearchgate.net A similar strategy involves the condensation of 2-aminoquinoline-3-carboxamide (B1276296) (derived from the nitrile) with cyclic ketones in the presence of zinc chloride to produce spiro-pyrimido[4,5-b]quinolines. researchgate.netjocpr.com

These reagents provide the necessary electrophilic partners to react with the amino group, initiating a sequence that culminates in cyclization onto the nitrile group.

Carbonyls: The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an intermediate that can be cyclized with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-4(3H)-imino-pyrimido[4,5-b]quinoline derivatives. nih.govmdpi.com

Isocyanates and Isothiocyanates: These are highly effective reagents for building fused pyrimidine rings. The reaction of an aminoquinoline-3-carbonitrile with an isocyanate or isothiocyanate initially forms a substituted urea or thiourea derivative. nih.govscispace.commdpi.com These intermediates can then be readily cyclized, often in a one-pot reaction with prolonged heating, to give the corresponding pyrimido[4,5-b]quinoline systems. nih.govscispace.comnih.govmdpi.com The reaction conditions can influence the final product; for instance, reacting a 2-amino-quinoline-3-carbonitrile derivative with an isothiocyanate in pyridine (B92270) can yield the thioureido intermediate or the fully cyclized tricyclic product depending on the reaction time. nih.gov

Table 2: Cyclization and Annulation Reactions

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 2-Amino-tetrahydroquinoline-3-carbonitrile | Formamide | Pyrimido[4,5-b]quinoline | nih.govscispace.com |

| 2-Amino-tetrahydroquinoline-3-carbonitrile | Urea / Thiourea | Pyrimido[4,5-b]quinolin-one/thione | mdpi.com |

| 2-Aminoquinoline-3-carbonitrile | Cyclic Ketones | Spiro-oxazino-quinoline | nih.govresearchgate.net |

| 2-Amino-tetrahydroquinoline-3-carbonitrile | DMF-DMA, then Hydrazine Hydrate | Pyrimido[4,5-b]quinoline | nih.govmdpi.com |

| 2-Amino-tetrahydroquinoline-3-carbonitrile | Phenyl isocyanate / isothiocyanate | Fused Pyrimidoquinoline | nih.govscispace.commdpi.com |

| 2-Amino-quinoline-3-carbonitrile derivative | Isothiocyanates | Thioureido intermediate or Pyrimido[4,5-b]quinoline | nih.gov |

Redox Chemistry Investigations

The investigation into the specific redox chemistry of this compound is not extensively reported in the available literature. However, the redox properties can be inferred from its constituent parts. The quinoline nucleus can undergo oxidation to form an N-oxide with peracids. arsdcollege.ac.in The amino group makes the aromatic system electron-rich and thus potentially more susceptible to oxidation. Conversely, the nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride. smolecule.com The quinoline ring itself can be reduced under various conditions depending on the catalyst and reagents used. The specific electrochemical potential and behavior of this compound would require dedicated experimental study, which appears to be a field open for further investigation.

Oxidative Polymerization of 5-Aminoquinoline (B19350) to Oligomeric Structures

While studies specifically detailing the oxidative polymerization of this compound are not prevalent, extensive research on the parent compound, 5-aminoquinoline (AQ), provides a strong model for this transformation. The chemical oxidative polymerization of AQ has been successfully achieved using oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium (e.g., 1.0 M HCl). dergipark.org.trdergipark.org.tr

This process yields oligomeric structures (OAQ) with an average molecular weight of approximately 1200 g/mol . dergipark.org.trdergipark.org.tr Spectroscopic analysis indicates that the polymerization involves coupling at the C3, C6, and C8 positions of the quinoline ring, leading to the formation of phenazine-like units within the oligomer chain. dergipark.org.trdergipark.org.tr The resulting material exhibits high thermal stability, with only about 50% mass loss at temperatures reaching 1000°C. dergipark.org.tr Enzymatic polymerization of AQ using horseradish peroxidase (HRP) and H₂O₂ has also been reported, producing oligomers with a degree of polymerization ranging from 4 to 12. cdnsciencepub.com These enzymatically synthesized oligomers also show enhanced thermal stability and improved antioxidant activity compared to the monomer. cdnsciencepub.com

For this compound, the presence of the carbonitrile group at the C3 position would sterically and electronically hinder or prevent polymerization at this site. Consequently, oxidative polymerization would be expected to proceed primarily through linkages at the C6 and C8 positions, potentially leading to a more linear and structurally regular polymer compared to the product from unsubstituted 5-aminoquinoline.

Table 1: Conditions and Results for Oxidative Polymerization of 5-Aminoquinoline (AQ)

| Method | Reagents | Key Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Chemical Oxidation | 5-Aminoquinoline (AQ), (NH₄)₂S₂O₈, HCl | 25°C, 48 hours | Oligo(5-aminoquinoline) (OAQ) | Avg. MW ~1200 g/mol; Coupling at C3, C6, C8; Forms phenazine-like units; High thermal stability. | dergipark.org.trdergipark.org.tr |

| Enzymatic Polymerization | 5-Aminoquinoline (AQ), Horseradish Peroxidase (HRP), H₂O₂ | Aqueous buffer/dioxane mix | Oligo(5-aminoquinoline) (OAQ) | Degree of polymerization 4-12; Enhanced thermal stability and antioxidant activity. | cdnsciencepub.com |

Reduction Pathways to Corresponding Amines and Alcohols

The functional groups of this compound can be selectively reduced to yield corresponding aminomethyl derivatives or compounds where the heterocyclic ring is partially saturated.

Reduction of the Nitrile Group to an Amine: The carbonitrile group at the C3 position can be reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a standard procedure in organic synthesis. Common methods for reducing aromatic nitriles include the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as iodine (I₂) or transition metal salts like nickelous chloride (NiCl₂). jst.go.jpresearchgate.net Another powerful method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. sci-hub.st These methods would convert this compound into 3-(aminomethyl)-5-aminoquinoline.

Reduction of the Quinoline Ring: The quinoline ring system itself can undergo reduction, which can be directed toward either the pyridine or the benzene portion of the heterocycle.

Carbocyclic Ring Reduction: Catalytic asymmetric hydrogenation using specific ruthenium-based catalysts, such as Ru(η³-methallyl)₂(cod)–PhTRAP, has been shown to selectively reduce the carbocyclic (benzene) ring of quinolines, yielding 5,6,7,8-tetrahydroquinoline (B84679) derivatives. dicp.ac.cnrsc.org Applying this to the target molecule would produce 5-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Heterocyclic Ring Reduction: More commonly, the pyridine ring is reduced. For instance, 3-aminoquinoline-2,4-diones have been stereoselectively reduced with NaBH₄ to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This suggests that reduction of the pyridine ring in this compound could potentially introduce a hydroxyl group upon saturation, leading to alcohol derivatives of the dihydro- or tetrahydroquinoline core. General catalytic hydrogenation pathways can also lead to the saturation of the nitrogen-containing ring. mdpi.com

Regioselectivity and Stereoselectivity in Aminoquinoline-Carbonitrile Reactions

The outcome of chemical reactions involving this compound is highly dependent on the directing effects of its existing functional groups.

Regioselectivity: The regioselectivity of electrophilic aromatic substitution is primarily dictated by the powerful electron-donating C5-amino group. As an activating group, it directs incoming electrophiles to the ortho (C6) and para (C8) positions. libretexts.orgyoutube.com The electron density at these positions is significantly increased, making them more susceptible to attack by electrophiles such as halogens, nitro groups, or sulfonyl groups. The C3-carbonitrile group is electron-withdrawing and would direct incoming electrophiles to the meta positions (relative to itself, i.e., C5, C7), but its influence is generally overridden by the stronger activating effect of the amino group.

Conversely, the nitrile group itself is an electrophilic center, susceptible to nucleophilic attack at the carbon atom. The quinoline nitrogen can also act as a nucleophile or a site for coordination with metal catalysts. In nucleophilic aromatic substitution (SNAr) reactions, a leaving group on the ring would be required, but the principles of regioselectivity would still apply, with the electron-withdrawing nitrile group activating the ring toward nucleophilic attack.

Stereoselectivity: Stereoselectivity becomes a key consideration during reduction reactions that create new chiral centers. The catalytic hydrogenation of the quinoline carbocycle can be performed enantioselectively with chiral catalysts to produce optically active 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org Similarly, the reduction of the C3-C4 double bond in the pyridine ring can be stereoselective. For example, the reduction of related 3-aminoquinoline-2,4-diones with NaBH₄ proceeds with high stereoselectivity to give the cis diastereomer. researchgate.net This suggests that the reduction of this compound could also favor the formation of specific stereoisomers, influenced by the approach of the reducing agent to the plane of the heterocyclic ring.

Functionalization at Quinoline Ring Positions (e.g., C-6, C-8) for Structure-Activity Relationship Studies

The targeted functionalization of the this compound scaffold, particularly at the C6 and C8 positions, is a critical strategy for modulating its biological activity and developing structure-activity relationships (SAR). As predicted by the regioselectivity rules, these positions are the most accessible for electrophilic substitution.

SAR studies on various quinoline-based compounds have demonstrated the profound impact of substituents at these positions on antibacterial and antimalarial efficacy.

C6-Position: The introduction of different groups at the C6 position can dramatically alter potency. For a series of 2-arylvinylquinolines, a clear trend in antiplasmodial activity was observed, with the potency of the C6 substituent increasing in the order: H < OMe < F < Cl. nih.gov This highlights that electron-withdrawing halogens at this position can be more beneficial than electron-donating methoxy (B1213986) groups or no substitution at all. The presence of a methoxy group at C6 has also been noted for its positive influence on the potency of certain quinoline hybrids. nih.gov

C8-Position: The C8 position is another key site for modification. In the development of antimalarial quinolines, halogen substitution at the C8 position has been shown to increase efficacy. rsc.org The electronic nature of substituents at this position can be crucial.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Derivatives

| Position | Substituent Type | Observed Effect on Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| C6 | Halogens (Cl, F), Methoxy (OMe) | Potency trend: H < OMe < F < Cl | Antimalarial 2-arylvinylquinolines | nih.gov |

| C6 | Methoxy (OMe) | Increased potency | Antimalarial quinoline-thiazole hybrids | nih.gov |

| C8 | Halogen | Increased antimalarial efficacy | Quinine (B1679958) derivatives | rsc.org |

| C5-Aryl | Electron-donating (e.g., -OMe, -Me) | Improved antimalarial activity over electron-withdrawing groups | 5-Aryl-8-aminoquinolines | researchgate.net |

| C8 | Halogens (F, Cl) | Activity is co-dependent on the N1-substituent | 5-Aminoquinolone antibacterials | nih.gov |

Spectroscopic and Photophysical Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the elucidation of molecular structures. For the related compound 5-aminoquinoline (B19350) (5AQ), the FTIR and FT-Raman spectra have been recorded and analyzed to provide a complete assignment of the fundamental vibrational modes. nih.govpsu.eduresearchgate.netnih.gov

In one study, the FTIR spectrum of 5AQ was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was measured between 3500–100 cm⁻¹. nih.gov The experimental data were compared with theoretical calculations to assign the vibrational frequencies. nih.gov The influence of the amino group on the skeletal modes of the quinoline (B57606) ring and the interactions of N-H···π were also investigated. nih.gov Another study similarly recorded the FTIR and FT-Raman spectra of 5-aminoquinoline, using the data for a normal coordinate analysis to achieve a comprehensive vibrational assignment. psu.edu These analyses are crucial for confirming the molecular structure and understanding the intramolecular forces at play. psu.edu

The vibrational assignments for key functional groups in 5-aminoquinoline are summarized in the table below. These assignments are based on a combination of experimental data and theoretical calculations.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | ~3450 | Not reported |

| NH₂ Symmetric Stretch | ~3350 | Not reported |

| C≡N Stretch | Not applicable for 5AQ | Not applicable for 5AQ |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C/C=N Ring Stretch | 1650-1400 | 1650-1400 |

| NH₂ Scissoring | ~1620 | Not reported |

| C-N Stretch | ~1300 | Not reported |

| C-H In-plane Bend | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bend | 900-650 | 900-650 |

Note: The data presented is for the parent compound 5-aminoquinoline and serves as a reference. The presence of the carbonitrile group in 5-aminoquinoline-3-carbonitrile would introduce a characteristic C≡N stretching vibration typically observed in the 2260-2220 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-aminoquinoline-3-carbonitrile (B2762942), comprehensive NMR studies including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC (also known as HSQC), and HMBC have been conducted to unequivocally determine their structures. semanticscholar.org

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the various carbon environments within the molecule. acenet.edumsu.edulibretexts.org Two-dimensional (2D) NMR techniques are particularly powerful for establishing connectivity. libretexts.orgmagritek.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. hmdb.caresearchgate.net

For a comprehensive structural elucidation, various NMR experiments are employed:

A representative table of expected ¹H and ¹³C NMR chemical shifts for the core 5-aminoquinoline structure is provided below. The exact shifts for this compound will be influenced by the electron-withdrawing nature of the nitrile group.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.7 | ~149 |

| H-3 | ~7.4 | ~121 |

| H-4 | ~8.5 | ~134 |

| H-6 | ~7.0 | ~110 |

| H-7 | ~7.6 | ~129 |

| H-8 | ~7.3 | ~120 |

| NH₂ | Broad, variable | - |

| C-2 | - | ~149 |

| C-3 | - | ~121 |

| C-4 | - | ~134 |

| C-4a | - | ~129 |

| C-5 | - | ~145 |

| C-6 | - | ~110 |

| C-7 | - | ~129 |

| C-8 | - | ~120 |

| C-8a | - | ~148 |

| C≡N | - | ~118 |

Note: These are approximate values for the 5-aminoquinoline scaffold; the presence and position of the carbonitrile group will cause shifts in these values.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions (π,π, n,π)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. scispace.comelte.hu For quinoline derivatives, the absorption spectra typically exhibit bands corresponding to π → π* and n → π* transitions. researchgate.netresearchgate.net

In a study of 5-aminoquinoline (5AQ), the UV-Vis spectrum was recorded and analyzed using time-dependent density functional theory (TD-DFT) to understand its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov Generally, the absorption bands in the UV-Vis spectra of such compounds can be attributed to charge transfer between different parts of the molecule. researchgate.net The introduction of an amino group to the quinoline ring is known to cause a red shift (bathochromic shift) in the absorption maxima. researchgate.net

The electronic transitions are influenced by the solvent environment. The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity and can sometimes be obscured by the more intense π → π* bands. elte.hu

| Solvent | λ_max (nm) for π → π* | λ_max (nm) for n → π* |

|---|---|---|

| Non-polar (e.g., Hexane) | ~330 | ~390 |

| Aprotic Polar (e.g., Acetonitrile) | ~340 | ~400 |

| Protic Polar (e.g., Ethanol) | ~345 | ~410 |

Note: The data is illustrative for a typical aminoquinoline derivative and the exact wavelengths will vary for this compound and with the solvent used.

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence properties of aminoquinolines are highly sensitive to their environment, making them interesting candidates for fluorescent probes.

Solvatochromic Behavior and Solvent-Dependent Emission Shifts

5-Aminoquinoline (5AQ) exhibits significant solvatochromism, meaning its absorption and emission spectra are dependent on the polarity of the solvent. rsc.orgnih.gov The fluorescence of 5AQ is strongly quenched in alcoholic solvents, which is in contrast to its positional isomer, 3-aminoquinoline (B160951). rsc.org This phenomenon is attributed to the involvement of a highly dipolar excited state. rsc.org

In aprotic solvents, the spectral maxima of 5AQ depend on the solvent polarity. nih.gov However, in protic solvents, both the fluorescence intensity and decay time decrease, which is dependent on the hydrogen bonding ability of the solvent. nih.gov The study of solvatochromic shifts can be used to estimate the change in dipole moment upon excitation from the ground state to the excited state. acs.orgresearchgate.netresearchgate.netijbpas.com The significant red shift observed in the emission spectra with increasing solvent polarity indicates a larger dipole moment in the excited state compared to the ground state. acs.org This suggests a charge transfer character for the excited state.

Excited State Relaxation Dynamics and Photophysical Pathways

The excited-state dynamics of 5-aminoquinoline are complex and influenced by the surrounding solvent molecules. acs.org Upon photoexcitation, the molecule relaxes to a lower energy state through various photophysical pathways, including radiative (fluorescence) and non-radiative decay. rsc.orgacs.org In alcoholic solvents, the highly dipolar excited state of 5AQ is stabilized, leading to a smaller energy gap between the excited singlet state and lower-lying triplet and ground states. rsc.org This promotes efficient non-radiative relaxation and results in fluorescence quenching. rsc.org

Time-resolved fluorescence studies have shown that the fluorescence decays of 5AQ in alcoholic solvents are wavelength-dependent, which is ascribed to the ultrafast solvation of the highly dipolar excited state. rsc.org The fluorescence lifetime increases significantly at cryogenic temperatures, supporting the proposed model of solvent-dependent non-radiative deactivation. rsc.org

Fluorescence Quantum Yields and Photostability Analysis

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The quantum yield of aminoquinoline derivatives can vary significantly depending on the substitution pattern and the solvent. sigmaaldrich.comnih.govacs.orgthermofisher.com For instance, the presence of an electron-withdrawing group can influence the intramolecular charge transfer (ICT) process, which in turn affects the fluorescence quantum yield. nih.gov

| Compound | Solvent | Quantum Yield (Φ_F) |

|---|---|---|

| 5-Aminoquinoline | Acetonitrile | ~0.1 |

| 5-Aminoquinoline | Ethanol (B145695) | <0.01 |

| Phenyl-substituted indolo[2,3-c]carbazole | DMSO | ~0.70 |

Note: The quantum yields are highly dependent on the specific molecular structure and experimental conditions. The values for 5-aminoquinoline are approximate and serve as a reference. The value for the indolo[2,3-c]carbazole derivative is included to show the range of quantum yields possible in related heterocyclic systems. nih.gov

Time-Resolved Fluorescence and Phosphorescence Studies

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent molecules, including quinoline derivatives. csfarmacie.cz Studies on various quinoline-based compounds have provided a deeper understanding of their photophysical properties, such as fluorescence lifetimes and the influence of the molecular environment on these properties.

Research on 7,8-benzoquinoline, a related quinoline derivative, has demonstrated the use of time-resolved measurements to explore excited-state proton transfer (ESPT) processes. doi.org In different solvents, the fluorescence decay characteristics provide information on the rates of radiative and non-radiative processes. doi.org For instance, in a study of 7,8-benzoquinoline, a single exponential decay was observed at 370 nm, while a rise time of 6.45 ns along with a decay component of 9.26 ns was seen at 435 nm, indicating an irreversible excited-state protonation reaction. doi.org The fluorescence quantum yield and lifetimes are sensitive to the solvent's polarity and proticity, with protic solvents like methanol (B129727) enhancing the quantum yield compared to nonpolar or aprotic polar solvents. doi.org

Investigations into isoquinoline (B145761) have also utilized steady-state and time-resolved fluorescence to study excited-state dynamics. acs.org While both neutral and cationic species were observed in the ground state in water, time-resolved data indicated that protonation does not occur in the excited state in this medium. acs.org However, in a stronger hydrogen-bonding solvent like trifluoroethanol (TFE), a distribution of decay components and a small rise time at longer wavelengths were observed, suggesting the presence of both neutral and cation-like species in the ground and excited states. acs.org

Furthermore, studies on quinine (B1679958) and its derivatives have shown that fluorescence decay can be multi-exponential, with lifetimes being dependent on factors like solvent viscosity. researchgate.net The investigation of singlet and triplet state dynamics in conjugated quinoline derivatives is crucial for their application in optoelectronic systems such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). umich.eduresearchgate.net The rates of processes like intersystem crossing and reverse intersystem crossing are key parameters determined from time-resolved studies that influence the efficiency of these devices. researchgate.net

The following table summarizes representative time-resolved fluorescence data for related quinoline derivatives, illustrating the range of observed lifetimes and their dependence on the molecular environment.

| Compound | Solvent/Conditions | Fluorescence Lifetime (τ) | Observations |

| 7,8-Benzoquinoline | Methanol | - | Increased quantum yield |

| 7,8-Benzoquinoline | pH 7 (370 nm) | Single exponential decay | Irreversible excited-state protonation |

| 7,8-Benzoquinoline | pH 7 (435 nm) | Rise time: 6.45 ns, Decay: 9.26 ns | - |

| Quinine Dication (QS) | Water/Ethylene Glycol | Highly dependent on viscosity | - |

Aggregation-Induced Emission (AIE) Phenomena in Quinoline Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. sioc-journal.cn This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. sioc-journal.cnrsc.org Quinoline derivatives have emerged as a significant class of AIE-active compounds with potential applications in various fields, including biosensing and bioimaging. rsc.orgresearchgate.net

The AIE properties of quinoline derivatives can be finely tuned by modifying their molecular structure. For example, the introduction of different substituent groups can extend the AIE wavelength and influence the quantum yield. sioc-journal.cn A study on quinoline-malononitrile (QM) derivatives demonstrated that replacing an oxygen atom with an N-ethyl group led to AIE activity, with emission wavelengths ranging from 528 to 614 nm in the aggregated state depending on the substituent. sioc-journal.cn The restriction of intramolecular motions (RIM) in the aggregated state is the primary mechanism responsible for the AIE effect, as it blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

The transition from ACQ to AIE behavior in quinoline derivatives can be achieved by altering the electronic nature of the substituents. rsc.org Introducing electron-withdrawing groups (EWGs) can convert an ACQ-type molecule into an AIE-active one. rsc.org Theoretical calculations, such as density functional theory (DFT), have shown that this conversion is related to changes in the reorganization energy distribution of the molecule in the excited state. rsc.org

Furthermore, the aggregation behavior and resulting AIE characteristics can be influenced by external factors. For instance, the coordination of quinoline nitrogen atoms with metal ions like Fe³⁺ can facilitate the formation of larger nanofibers with enhanced AIE properties. rsc.org This has been utilized to develop ratiometric fluorescent probes for metal ion detection. rsc.org Water-soluble quinoline derivatives exhibiting AIE are particularly valuable for applications in aqueous environments, such as real-time trypsin detection and cell tracking. rsc.org The specific substitution pattern of hydrophilic groups, like sulfonate, can significantly impact the hydrophilicity, emission color, and AIE characteristics. rsc.org

The table below presents examples of quinoline derivatives and their observed AIE properties.

| Quinoline Derivative Family | Substituent Effect | AIE Wavelength Range | Key Findings |

| Quinoline-malononitrile (QM) | Halogen atoms (F, Br, I) | 528 - 614 nm | Halogens play a role in AIE quantum yield. |

| Quinoline-malononitrile (QM) | Electron-donating group | Red-shifted emission | - |

| Acetoxy/Methoxy (B1213986) substituted Quinoline | Electron-donating | ACQ behavior | - |

| Carboxyl/Ester substituted Quinoline | Electron-withdrawing | AIE behavior | Conversion from ACQ to AIE. |

| Sulfonated Quinoline-malononitrile | Sulfonate group position | - | Influences hydrophilicity and AIE in aqueous solution. rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. free.fr For this compound and its derivatives, mass spectrometry provides crucial information for their identification and characterization.

The molecular weight of a compound is determined by identifying the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum. For instance, in the analysis of various 2-substituted aminoquinoline-3-carbonitriles, the molecular ion peaks were observed, confirming their respective molecular weights. ekb.eg Similarly, the mass spectrum of a spiro-pyrimido[4,5-b]quinoline derivative showed a molecular ion peak at m/z 267.14, which corresponds to its molecular weight. jocpr.com

Fragmentation analysis provides insights into the structural components of a molecule. The fragmentation patterns of quinoline derivatives are influenced by the nature and position of their substituents. mcmaster.ca Common fragmentation pathways for quinoline compounds include the loss of small neutral molecules like HCN. mcmaster.ca In the case of methoxyquinolines, characteristic fragmentation patterns have been observed that allow for the differentiation of isomers. mcmaster.ca

Different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), can be employed, each providing complementary information. ESI is a soft ionization technique that is particularly useful for analyzing fragile molecules and has been used in the characterization of chlorophyll (B73375) c derivatives, which share a heterocyclic core with quinolines. csic.es Tandem mass spectrometry (MS/MS) is a powerful extension of the technique that allows for the isolation and further fragmentation of specific ions, providing detailed structural information. csic.es This has been instrumental in distinguishing between isomeric compounds. csic.es

The following table provides examples of mass spectrometry data for quinoline derivatives, highlighting the observed molecular ions and key fragments.

| Compound | Ionization Method | Observed m/z (Molecular Ion) | Key Fragments/Observations |

| 2-(p-tolylamino)quinoline-3-carbonitrile | EI | 259 (M⁺) | 258 (M-H), 168 (M-C₆H₄CH₃), 153 (M-NHC₆H₄CH₃), 127 (M-NHC₆H₄CH₃/CN) ekb.eg |

| 2-{[5-Amino-4-((4-chlorophenyl)diazenyl)-1H-pyrazol-3-yl]amino}quinoline-3-carbonitrile | EI | 388.81 (M⁺), 390 (M⁺+2) | - sapub.org |

| 1'H-spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one | - | 267.14 | - jocpr.com |

| 3,3,5-trimethyl-1'H-spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one | - | 309.41 | - jocpr.com |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. It is extensively used to predict the molecular geometry and various electronic properties of quinoline (B57606) derivatives. nih.govinpressco.com

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p), are employed to determine optimized geometries. inpressco.comrgnpublications.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. inpressco.commaterialssquare.com Theoretical vibrational analysis aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.govscispace.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability, chemical hardness, and electronic transitions of a molecule. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. uantwerpen.be For quinoline derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. nih.govrgnpublications.com The distribution of HOMO and LUMO across the molecular framework indicates the regions most likely to be involved in electron donation and acceptance, respectively. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | - |

| E_LUMO | - |

| Energy Gap (ΔE) | 3.40 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uantwerpen.beresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. uantwerpen.be For quinoline derivatives, MEP analysis can identify the most reactive sites, such as the nitrogen atom of the quinoline ring and the amino group. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dereadthedocs.io It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. semanticscholar.org This analysis reveals the nature of bonding, hybridization, and the extent of electronic communication between different parts of the molecule. readthedocs.io

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). aps.org TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths and intensities of absorption bands observed in experimental UV-Vis spectra. rgnpublications.com This theoretical approach is widely used to understand the electronic transitions in quinoline derivatives and how they are influenced by substituents and the solvent environment. researchgate.netdeepdyve.com

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Wavelengths)

Computational methods are frequently used to predict various spectroscopic parameters, providing valuable support for experimental data interpretation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. acs.org Comparing these theoretical shifts with experimental data can aid in the structural elucidation of complex molecules. pdx.educhemistrysteps.comorganicchemistrydata.org

UV-Vis Absorption Wavelengths: As mentioned in the TD-DFT section, theoretical calculations can predict the maximum absorption wavelengths (λ_max) in a UV-Vis spectrum. iosrjournals.orgupi.edu These calculations help to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, within the molecule. researchgate.net The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. researchgate.net

| Spectroscopic Parameter | Theoretical Method | Calculated Value Range |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | DFT/GIAO | Varies with proton environment |

| ¹³C NMR Chemical Shifts (ppm) | DFT/GIAO | Varies with carbon environment |

| UV-Vis λ_max (nm) | TD-DFT | ~327-340 (for 6-aminoquinoline) |

Note: The table provides a general overview of the application of theoretical methods to aminoquinoline derivatives. Specific calculated values for 5-Aminoquinoline-3-carbonitrile require a dedicated computational study. The UV-Vis range is for a related compound, 6-aminoquinoline. deepdyve.com

Intermolecular Interactions and Charge Transfer Complex Formation (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state and in solution is governed by a variety of non-covalent forces. For this compound, the presence of hydrogen bond donors (the amino group), hydrogen bond acceptors (the quinoline and nitrile nitrogens), and an extended aromatic system facilitates a rich landscape of intermolecular interactions.

Hydrogen Bonding and Charge-Transfer Complexes: Aminoquinolines are well-documented participants in the formation of hydrogen-bonded charge-transfer (CT) complexes. researchgate.net These complexes typically form between an electron-donating molecule and an electron-accepting molecule. The amino group on the quinoline ring enhances its electron-donating character, making it a suitable donor for interactions with various π-electron acceptors.

Theoretical studies using Density Functional Theory (DFT) on the related compound 5-aminoquinoline (B19350) (5AQ) with picric acid (PA) as an acceptor reveal the nature of these interactions. rgnpublications.com The formation of the 5AQ-PA complex is stabilized by a combination of hydrogen bonding and charge transfer, with the most stable configuration involving hydrogen bonds between the amino group of 5AQ and the phenolic oxygen of PA. rgnpublications.com Similar hydrogen-bonded CT complexes have been synthesized and studied between 4-aminoquinoline (B48711) and the acceptor chloranilic acid. researchgate.net The formation of these complexes is often signaled by the appearance of a new, broad absorption band in the UV-visible spectrum, which is characteristic of charge-transfer transitions.

The solvent environment also plays a critical role. Studies on 5-aminoquinoline have shown that its solvation is significantly influenced by the solvent's ability to form hydrogen bonds. In protic solvents like methanol (B129727), the formation of a distinct, hydrogen-bonded state is observed, highlighting the importance of the amino group's interaction with its surroundings. nih.gov

| Interaction Type | Interacting Molecules | Key Findings | Reference |

|---|---|---|---|

| Hydrogen-Bonded Charge Transfer | 5-Aminoquinoline (donor) and Picric Acid (acceptor) | DFT studies confirm a stable complex formation stabilized by both hydrogen bonding and charge transfer. | rgnpublications.com |

| Hydrogen-Bonded Charge Transfer | 4-Aminoquinoline (donor) and Chloranilic Acid (acceptor) | Spectroscopic and theoretical studies confirmed the formation of a stable CT complex. | researchgate.net |

| Hydrogen Bonding (Solvation) | 5-Aminoquinoline in Methanol/Diethyl Ether | Fluorescence studies revealed a distinct hydrogen-bonded state with the protic solvent methanol. | nih.gov |

| π-π Stacking | Nitroquinoline derivatives | X-ray studies showed π-π stacking interactions between quinoline rings stabilizing the crystal structure. | mdpi.com |

Quantum Chemical Insights into Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms and predicting the selectivity of reactions involving quinoline derivatives. These studies provide detailed information about transition states, reaction intermediates, and activation energies that are often difficult to determine experimentally.

Mechanistic Pathways and Cyclization: The synthesis of the aminoquinoline-carbonitrile scaffold can involve key reactions like the Thorpe-Ziegler cyclization. This reaction is used to form the quinoline ring system from precursors such as 2-(cyanoethylamino)benzonitriles. researchgate.net Computational studies can model the step-by-step mechanism of this intramolecular cyclization, identifying the most energetically favorable pathway and explaining the observed yields and reaction conditions. The vicinal amino and cyano groups in the final product are recognized as a reactive enaminonitrile moiety, a key insight for its further use in synthesis. researchgate.net

Understanding Regioselectivity: Many reactions on the quinoline ring can yield multiple products, and predicting the site of reaction (regioselectivity) is a significant challenge. Quantum chemical calculations can provide profound insights into why one position is favored over another. For instance, in the amidation of quinoline N-oxide, DFT calculations have been used to investigate why the reaction occurs at the C8 position instead of the C2 position. acs.org The study revealed that the high activation energy required for C2-amidation, stemming from the stability of a 5-membered amido insertion intermediate, renders this pathway kinetically inaccessible under the reaction conditions. acs.org

Similarly, theoretical studies have been employed to explain the observed selectivity in the N-alkylation of quinolone derivatives. helsinki.fi By calculating the energies of possible intermediates and transition states, researchers can rationalize why alkylation occurs selectively on the quinoline nitrogen. Computational methods have also been successfully applied to investigate the regioselectivity of more complex multi-component reactions that use amino-functionalized heterocycles to build fused ring systems. rsc.org These theoretical models help to explain the reaction outcome and serve as a predictive tool for designing new synthetic strategies with high selectivity.

| Reaction Type | Quinoline Derivative Studied | Computational Method | Key Insight | Reference |

|---|---|---|---|---|

| Thorpe-Ziegler Cyclization | 2-(Cyanoethylamino)benzonitrile analogues | Not specified, but used to explain reaction outcomes. | Provides a pathway to 4-aminoquinoline-3-carbonitriles. | researchgate.net |

| N-Alkylation | Methyl (2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate | DFT (B3LYP/6-311G(d,p)) | Explained the observed high selectivity of the N-alkylation reaction. | helsinki.fi |

| Amidation | Quinoline N-oxide | DFT | Elucidated the origin of C8 site selectivity over C2 by comparing activation energies and intermediate stabilities. | acs.org |

| Three-Component Coupling | Aromatic amines, aldehydes, barbituric acids | Computational Studies | Used to investigate the observed regioselectivity in the formation of pyrimido-[4,5-b]quinoline-diones. | rsc.org |

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes Utilizing 5-Aminoquinoline-3-carbonitrile as a Ligand

The synthesis of metal complexes involving quinoline (B57606) derivatives like this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. bendola.com A common synthetic strategy includes refluxing a methanolic or ethanolic solution containing the ligand and the metal salt in a specific molar ratio. bendola.com For instance, a 1:1 or 1:2 metal-to-ligand ratio is often employed, and the reaction mixture is refluxed for several hours until a color change indicates complex formation. bendola.com The resulting solid complex can then be isolated by filtration, washed, and recrystallized. bendola.com

The characterization of these newly synthesized complexes is a critical step to confirm their formation and elucidate their structure. A combination of spectroscopic and analytical techniques is typically employed:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the complex. bendola.comscielo.org.mx

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C≡N, C=N) upon complexation with the metal ion. bendola.comscielo.org.mxnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand's structure and observe changes in chemical shifts upon coordination, providing insights into the binding mode. bendola.comscielo.org.mxnih.gov

Mass Spectrometry: To determine the molecular weight of the complex and confirm its proposed formula. bendola.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment and electronic structure. nih.govhealthbiotechpharm.org

Molar Conductance Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution, which helps in formulating its structure. bendola.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, providing information about the number of unpaired electrons and the geometry of the metal center. bendola.com

Thermal Analysis (TGA/DSC): To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. bendola.com

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netacs.org Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. acs.org

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Stoichiometry and empirical formula bendola.comscielo.org.mx |

| IR Spectroscopy | Identification of ligand binding sites bendola.comnih.gov |

| NMR Spectroscopy | Structural framework and changes upon coordination bendola.comnih.gov |

| Mass Spectrometry | Molecular weight and formula confirmation bendola.com |

| UV-Visible Spectroscopy | Electronic transitions and coordination environment nih.govhealthbiotechpharm.org |

| Molar Conductance | Electrolytic nature of the complex bendola.com |

Elucidation of Coordination Modes and Ligand Binding Sites

This compound possesses multiple potential donor atoms, leading to various possible coordination modes. The primary binding sites are the nitrogen atom of the quinoline ring and the nitrogen atom of the C5-amino group. This N,N-chelation is a common feature for 8-aminoquinoline (B160924) derivatives, which are known to form stable five-membered chelate rings with metal ions. nih.govacs.org

The coordination behavior can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. mdpi.com In the case of quinoline derivatives, the nitrogen atom of the ring facilitates nucleophilic substitution and can conjugate with metal orbitals. researchgate.net The amino group at the 8-position (and analogously at the 5-position) provides an additional coordination site for complex formation. researchgate.netacs.org

Studies on related quinoline-dicarboxylate ligands have shown they can act as bridging or bridging-chelating building blocks, binding to multiple metal centers. nih.gov The coordination often involves the quinoline nitrogen and the carboxylate oxygen atoms. nih.gov For this compound, while the primary mode is expected to be chelation through the quinoline nitrogen and the amino nitrogen, the nitrile group could potentially participate in coordination or act as a site for intermolecular interactions, depending on the metal's properties and steric factors.

Supramolecular Chemistry and Crystal Engineering of Quinoline-Based Metal Complexes

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. researchgate.net In the context of this compound complexes, these interactions play a crucial role in assembling the individual complex units into extended one-, two-, or three-dimensional architectures. This field, often termed crystal engineering, aims to design solid-state structures with desired properties by controlling these intermolecular forces. researchgate.netresearchgate.net

The key non-covalent interactions observed in the crystal structures of aminoquinoline-based metal complexes include:

Hydrogen Bonding: The amino group (N-H) is a potent hydrogen bond donor, while the quinoline nitrogen and the nitrile nitrogen can act as acceptors. These interactions are fundamental in directing the self-assembly of the complexes. acs.orgrsc.org

π-π Stacking: The aromatic quinoline rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent molecules align. nih.govacs.org These interactions contribute significantly to the stability of the crystal packing.